Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate is an organic compound with the chemical formula C14H16BrNO3. This compound is characterized by the presence of a bromophenyl group attached to a piperidinone ring, which is further connected to a methyl acetate group. It is a colorless to light yellow liquid with a special smell and a boiling point of 246-248°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate can be synthesized through a multi-step process. One common method involves the reaction of methyl phenylacetate with bromine to form methyl 4-bromophenylacetate. This intermediate is then reacted with piperidinone under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidinone ring may also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromophenylacetate: This compound is a precursor in the synthesis of methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate and shares similar chemical properties.
Methyl 2-(2-bromophenyl)acetate: Another brominated ester with comparable reactivity and applications.
Uniqueness
This compound is unique due to the presence of the piperidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl derivatives and contributes to its specific applications in research and industry .
Biological Activity
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆BrNO₃, with a molecular weight of approximately 326.19 g/mol. The compound features a piperidine ring that is substituted with a bromophenyl group and an ester functional group, contributing to its reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:
- Formation of the piperidine ring : Utilizing appropriate starting materials such as 4-bromobenzaldehyde and piperidine derivatives.
- Esterification : Reacting the resulting intermediate with methyl acetate to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Anti-inflammatory Activity
Compounds with similar structures have been shown to possess anti-inflammatory properties. The presence of the bromine atom in the phenyl group enhances this activity, potentially through modulation of inflammatory pathways.
2. Analgesic Properties
The piperidine structure is known for its interaction with various neurotransmitter systems, suggesting that this compound may have analgesic effects. Studies indicate that derivatives of piperidine can inhibit pain pathways, making them candidates for pain management therapies.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.
Compound Name | Structure | Key Features |
---|---|---|
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)acetate | Structure | Contains fluorine; exhibits similar anti-inflammatory activity. |
4-Bromophenyl Acetic Acid | Structure | Simpler structure; retains bromine substitution effects. |
N-Benzylpiperidine Derivatives | Structure | Diverse biological activities; often used in analgesic formulations. |
This table illustrates how the unique combination of structural elements in this compound may enhance its reactivity and biological profile compared to other derivatives.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have shown promising results in clinical settings:
- Anti-inflammatory Effects : A study on similar piperidine derivatives demonstrated significant reductions in inflammatory markers in animal models of arthritis.
- Pain Management : Research on piperidine analogs indicated effective pain relief in neuropathic pain models, suggesting potential applications for this compound in treating chronic pain conditions.
- Cytotoxicity Against Cancer Cells : Preliminary data from studies on halogenated piperidines showed enhanced cytotoxic effects against various cancer cell lines, indicating a need for further investigation into this compound's anticancer potential .
Properties
Molecular Formula |
C14H16BrNO3 |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C14H16BrNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 |
InChI Key |
FDBVFXWQEAIWHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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